molecular formula C16H19ClN2O5S B7875658 1-(4-Morpholin-4-yl-4-oxobutanoyl)indoline-5-sulfonyl chloride

1-(4-Morpholin-4-yl-4-oxobutanoyl)indoline-5-sulfonyl chloride

Cat. No.: B7875658
M. Wt: 386.9 g/mol
InChI Key: YRZHHQADTKDIJA-UHFFFAOYSA-N
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Description

1-(4-Morpholin-4-yl-4-oxobutanoyl)indoline-5-sulfonyl chloride is a complex organic compound that features a morpholine ring, an indoline moiety, and a sulfonyl chloride group

Preparation Methods

The synthesis of 1-(4-Morpholin-4-yl-4-oxobutanoyl)indoline-5-sulfonyl chloride typically involves multiple steps. One common synthetic route includes the reaction of indoline-5-sulfonyl chloride with 4-morpholinobutanoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Chemical Reactions Analysis

1-(4-Morpholin-4-yl-4-oxobutanoyl)indoline-5-sulfonyl chloride can undergo various chemical reactions, including:

Scientific Research Applications

1-(4-Morpholin-4-yl-4-oxobutanoyl)indoline-5-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Morpholin-4-yl-4-oxobutanoyl)indoline-5-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, potentially modifying their function. This reactivity makes it a useful tool in biochemical research for probing protein function and interactions .

Comparison with Similar Compounds

1-(4-Morpholin-4-yl-4-oxobutanoyl)indoline-5-sulfonyl chloride can be compared to other sulfonyl chloride-containing compounds, such as:

Each of these compounds has unique properties and reactivities, making them suitable for different applications in chemical synthesis and research.

Properties

IUPAC Name

1-(4-morpholin-4-yl-4-oxobutanoyl)-2,3-dihydroindole-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O5S/c17-25(22,23)13-1-2-14-12(11-13)5-6-19(14)16(21)4-3-15(20)18-7-9-24-10-8-18/h1-2,11H,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZHHQADTKDIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)S(=O)(=O)Cl)C(=O)CCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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